Mivacurium

Descripción

Propiedades

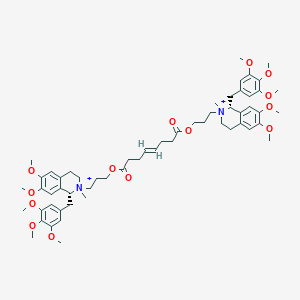

IUPAC Name |

bis[3-[(1R)-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] (E)-oct-4-enedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H80N2O14/c1-59(25-21-41-35-47(63-3)49(65-5)37-43(41)45(59)29-39-31-51(67-7)57(71-11)52(32-39)68-8)23-17-27-73-55(61)19-15-13-14-16-20-56(62)74-28-18-24-60(2)26-22-42-36-48(64-4)50(66-6)38-44(42)46(60)30-40-33-53(69-9)58(72-12)54(34-40)70-10/h13-14,31-38,45-46H,15-30H2,1-12H3/q+2/b14-13+/t45-,46-,59?,60?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILVYCEVXHALBSC-OTBYEXOQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)CCC=CCCC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)CC/C=C/CCC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5[C@H]4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H80N2O14+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048333 | |

| Record name | Mivacurium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1029.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Mivacurium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015357 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.26e-05 g/L | |

| Record name | Mivacurium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015357 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

133814-19-4, 106791-40-6 | |

| Record name | Mivacurium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133814-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mivacurium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133814194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mivacurium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01226 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mivacurium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mivacurium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015357 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

mivacurium chloride chemical structure and properties

<

Executive Summary: Mivacurium chloride is a short-acting, non-depolarizing neuromuscular blocking agent utilized in anesthesia to facilitate endotracheal intubation and provide skeletal muscle relaxation.[1] Its unique characteristic lies in its rapid hydrolysis by plasma cholinesterase, leading to a short duration of action.[2] This guide provides an in-depth analysis of mivacurium chloride's chemical structure, physicochemical properties, mechanism of action, pharmacokinetics, and clinical applications, tailored for researchers, scientists, and drug development professionals.

Chemical and Physicochemical Properties

Mivacurium chloride is a synthetic bis-benzylisoquinolinium diester.[3] It is a symmetrical molecule that exists as a mixture of three stereoisomers.[1]

IUPAC Name: (1R,1'R)-2,2'-[[(4E)-1,8-dioxooct-4-ene-1,8-diyl]bis(oxypropane-3,1-diyl)]bis[6,7-dimethoxy-2-methyl-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinolinium] dichloride[1]

Molecular Formula: C₅₈H₈₀Cl₂N₂O₁₄[4]

Molecular Weight: 1100.18 g/mol [4]

Stereoisomerism

Mivacurium chloride is a mixture of three stereoisomers due to chirality at the C-1 carbon of the tetrahydroisoquinolinium rings, the quaternary nitrogen atoms, and E/Z diastereomerism at the octene diester bridge.[1] The three isomers are:

-

(E)-1R,1'R,2R,2'R (cis-cis)

-

(E)-1R,1'R,2R,2'S (cis-trans)

-

(E)-1R,1'R,2S,2'S (trans-trans)[1]

The trans-trans and cis-trans isomers are the most abundant, comprising 92% to 96% of the mixture, and are equipotent.[4][5] The cis-cis isomer is significantly less potent, with about one-tenth the neuromuscular blocking activity of the other two.[4][6]

Table 1: Stereoisomer Composition and Potency

| Stereoisomer | Abundance in Mixture | Relative Potency |

| trans-trans | 52-60%[6] | High |

| cis-trans | 34-40%[6] | High |

| cis-cis | 4-8%[6] | Low (approx. 1/10th of others)[4] |

Physicochemical Data

| Property | Value |

| Appearance | Crystalline solid[7] |

| Solubility | Mixes with water[7] |

| Partition Coefficient (1-octanol/water) | 0.015 at 25°C[4] |

| pH (in solution) | 3.5 to 5[4] |

Synthesis and Characterization

The synthesis of mivacurium chloride involves the coupling of N-3-hydroxypropyl-1-(R)-5'-methoxylaudanosinium chloride with (E)-4-octene-1,8-dioic acid dichloride.[8] A newer, more cost-effective process avoids the conversion of the dioic acid to its acid chloride by using a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst.[9]

Simplified Synthesis Workflow:

Caption: Simplified Mivacurium Chloride Synthesis Workflow.

Analytical Methodologies

High-performance liquid chromatography (HPLC) with fluorescence detection is a common stereospecific method for the analysis of mivacurium isomers in biological samples.[10] Spectrofluorometry has also been explored for its quantitative determination, showing a linear relationship between concentration and fluorescence intensity in the range of 20.0 to 400.0 ng/mL.[11]

Mechanism of Action

Mivacurium chloride is a non-depolarizing neuromuscular blocking agent.[1] It acts as a competitive antagonist to acetylcholine at the nicotinic receptors on the motor end-plate of the neuromuscular junction.[12][13] By binding to these receptors without activating them, it prevents acetylcholine from initiating muscle depolarization and subsequent contraction.[12] This action can be reversed by acetylcholinesterase inhibitors like neostigmine.[4]

Mechanism at the Neuromuscular Junction:

Caption: Competitive Antagonism at the Neuromuscular Junction.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of mivacurium is defined by its rapid metabolism and short duration of action.

Absorption and Distribution

Administered intravenously, mivacurium has 100% bioavailability.[1] The volume of distribution for the more potent trans-trans and cis-trans isomers is relatively low.[4]

Metabolism and Elimination

The primary mechanism for the inactivation of mivacurium is hydrolysis by plasma cholinesterase (butyrylcholinesterase), which is much faster for the trans-trans and cis-trans isomers than for the cis-cis isomer.[1][14] This enzymatic degradation produces inactive quaternary monoester and quaternary alcohol metabolites.[2] Renal and biliary excretion of the unchanged drug are minor pathways, but the metabolites are eliminated through urine and bile.[2][4]

Table 2: Pharmacokinetic Parameters of Mivacurium Stereoisomers in Adults

| Parameter | trans-trans isomer | cis-trans isomer | cis-cis isomer |

| Elimination Half-life (t½) | ~2 minutes[4] | ~1.8 minutes[4] | ~53 minutes[4] |

| Plasma Clearance (CL) | High[4] | High[4] | Low[4] |

| Volume of Distribution (Vd) | 147 mL/kg[4] | 276 mL/kg[4] | N/A |

Special Populations

-

Elderly Patients: May experience a delayed onset of action and a slightly longer duration of neuromuscular blockade.[2]

-

Pediatric Patients (2-12 years): Exhibit a higher ED₉₅, faster onset, and shorter duration of action compared to adults.[2]

-

Reduced Plasma Cholinesterase Activity: Patients with genetically determined low plasma cholinesterase activity (e.g., homozygous for the atypical plasma cholinesterase gene) are extremely sensitive to mivacurium, leading to a markedly prolonged neuromuscular block.[15][16] Patients with severe liver or end-stage renal disease may also have reduced enzyme activity, prolonging the drug's effects.[4]

Pharmacodynamics

The pharmacodynamic effects of mivacurium are dose-dependent.

-

Onset of Action: The time to maximum neuromuscular block is similar to intermediate-acting agents like atracurium.[4]

-

Duration of Action: The clinically effective duration is approximately one-third to one-half that of intermediate-acting agents and 2 to 2.5 times that of succinylcholine.[2] Spontaneous recovery is rapid.[2]

-

ED₉₅: The average dose required to produce 95% suppression of the adductor pollicis muscle twitch is approximately 0.07 mg/kg in adults under opioid anesthesia.[2]

Clinical Pharmacology and Applications

Mivacurium chloride is used as an adjunct to general anesthesia to facilitate endotracheal intubation and to provide skeletal muscle relaxation during surgery or mechanical ventilation.[1] Its short duration of action makes it suitable for short surgical procedures.[5]

Dosing and Administration

Dosing is individualized. For adults, an initial bolus of 0.15 mg/kg intravenously over 5 to 15 seconds is common for tracheal intubation.[17] Continuous infusion can be used to maintain neuromuscular blockade.[17]

Adverse Effects and Contraindications

The most common adverse effect is transient cutaneous flushing, particularly of the face, neck, and chest, which is related to histamine release.[7][16] This can be minimized by administering the dose slowly.[16] Hypotension may also occur, especially with rapid administration of higher doses.[2][18]

Mivacurium is contraindicated in patients with a known hypersensitivity to the drug.[5] It should be used with extreme caution in individuals known or suspected to be homozygous for the atypical plasma cholinesterase gene, as this can lead to prolonged paralysis.[5][15]

Drug Interactions

-

Inhalational Anesthetics (e.g., isoflurane, sevoflurane): Potentiate the neuromuscular blocking effect of mivacurium.[15]

-

Antibiotics (e.g., aminoglycosides): May enhance the neuromuscular blockade.[15]

-

Other Drugs: Certain antiarrhythmics, diuretics, and magnesium salts can also increase the effects of mivacurium.[15]

Conclusion

Mivacurium chloride's unique profile as a short-acting, non-depolarizing neuromuscular blocker, characterized by its rapid metabolism via plasma cholinesterase, provides clinicians with a valuable tool for procedures requiring brief and predictable muscle relaxation. A thorough understanding of its stereochemistry, pharmacokinetics, and the influence of patient factors, such as plasma cholinesterase activity, is crucial for its safe and effective clinical use.

References

- Mivacurium chloride - Wikipedia. [URL: https://en.wikipedia.org/wiki/Mivacurium_chloride]

- MIVACRON® Injection (mivacurium chloride) This drug should be administered only by adequately trained individuals familiar wit - accessdata.fda.gov. [URL: https://www.accessdata.fda.

- PRODUCT MONOGRAPH PrMIVACRON® (Mivacurium Chloride) 2 mg/mL Injection Nondepolarising Skeletal Neuromuscular Blocking Agent Abb. [URL: https://pdf.hres.ca/dpd_pm/00018389.PDF]

- Mivacurium chloride - Grokipedia. [URL: https://grokipedia.org/mivacurium-chloride/]

- What is the mechanism of Mivacurium Chloride? - Patsnap Synapse. [URL: https://synapse.patsnap.com/articles/what-is-the-mechanism-of-mivacurium-chloride-31405]

- The pharmacokinetics and pharmacodynamics of the stereoisomers of mivacurium in patients receiving nitrous oxide/opioid/barbiturate anesthesia - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8610903/]

- Mivacurium chloride: Uses, Dosage, Side Effects and... | MIMS Thailand. [URL: https://www.mims.com/thailand/drug/info/mivacurium%20chloride?mtype=generic]

- Mivacurium - WikiAnesthesia. [URL: https://wikianesthesia.org/w/index.php?title=Mivacurium&oldid=53290]

- Mivacurium Chloride - Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/mivacurium-chloride-106861-44-3]

- Mivacurium chloride - Selleck Chemicals. [URL: https://www.selleckchem.com/products/mivacurium-chloride.html]

- What are the side effects of Mivacurium Chloride? - Patsnap Synapse. [URL: https://synapse.patsnap.com/articles/what-are-the-side-effects-of-mivacurium-chloride-31405]

- Mivacron (Mivacurium Chloride Injection): Side Effects, Uses, Dosage, Interactions, Warnings - RxList. [URL: https://www.rxlist.com/mivacron-drug.htm]

- EFFECT OF AGE ON MIVACURIUM PHARMACODYNAMIC PARAMETERS USING MECHANOMYOGRAPHY NEUROMUSCULAR MONITORING. [URL: https://www.sba.org.br/resources/arquivos/revistas/2005/setembro/ing/EFFECT_OF_AGE_ON_MIVACURIUM_PHARMACODYNAMIC_PARAMETERS_USING_MECHANOMYOGRAPHY_NEUROMUSCULAR_MONITORING.pdf]

- WO2013021398A2 - A process for preparation of mivacurium chloride - Google Patents. [URL: https://patents.google.

- The clinical neuromuscular pharmacology of mivacurium chloride (BW B1090U). A short-acting nondepolarizing ester neuromuscular blocking drug - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/2188820/]

- US7872137B2 - Process for the preparation of mivacurium chloride - Google Patents. [URL: https://patents.google.

- Mivacurium (Professional Patient Advice) - Drugs.com. [URL: https://www.drugs.com/pro/mivacurium.html]

- Mivacurium Chloride | C58H80Cl2N2O14 | CID 5281080 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Mivacurium-Chloride]

- Mivacurium Chloride | CAS 106861-44-3 | SCBT. [URL: https://www.scbt.com/p/mivacurium-chloride-106861-44-3]

- Mivacurium chloride: Uses, Dosage, Side Effects and... | MIMS Malaysia. [URL: https://www.mims.com/malaysia/drug/info/mivacurium%20chloride?mtype=generic]

- Pharmacokinetics and pharmacodynamics of mivacurium stereoisomers in beagle dogs using twitch height and train-of-four response - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/9840210/]

- US20070293534A1 - Process for the preparation of mivacurium chloride - Google Patents. [URL: https://patents.google.

- Mivacurium chloride: Uses, Production, Prospect, etc. - ChemicalBook. [URL: https://www.chemicalbook.

- MIVACRON (Mivacurium 2 mg/mL Injection) - NEW ZEALAND DATA SHEET. [URL: https://www.medsafe.govt.

- Mivacurium Chloride | 106861-44-3 - TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/p/M2599]

- Insights into the spectrofluorometric determination of the neuromuscular blocker mivacurium chloride - Africa Research Connect. [URL: https://www.africaresearchconnect.com/publication/insights-into-the-spectrofluorometric-determination-of-the-neuromuscular-blocker-mivacurium-chloride/]

- Mivacurium chloride | 106861-44-3 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0258169.htm]

- Clinical pharmacology of mivacurium chloride (BW B1090U) infusion: comparison with vecuronium and atracurium - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/2219767/]

Sources

- 1. Mivacurium chloride - Wikipedia [en.wikipedia.org]

- 2. pdf.hres.ca [pdf.hres.ca]

- 3. The clinical neuromuscular pharmacology of mivacurium chloride (BW B1090U). A short-acting nondepolarizing ester neuromuscular blocking drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. The pharmacokinetics and pharmacodynamics of the stereoisomers of mivacurium in patients receiving nitrous oxide/opioid/barbiturate anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. US7872137B2 - Process for the preparation of mivacurium chloride - Google Patents [patents.google.com]

- 9. WO2013021398A2 - A process for preparation of mivacurium chloride - Google Patents [patents.google.com]

- 10. Pharmacokinetics and pharmacodynamics of mivacurium stereoisomers in beagle dogs using twitch height and train-of-four response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. africaresearchconnects.com [africaresearchconnects.com]

- 12. What is the mechanism of Mivacurium Chloride? [synapse.patsnap.com]

- 13. Mivacurium - WikiAnesthesia [wikianesthesia.org]

- 14. applications.emro.who.int [applications.emro.who.int]

- 15. mims.com [mims.com]

- 16. Mivacron (Mivacurium Chloride Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 17. Mivacurium (Professional Patient Advice) - Drugs.com [drugs.com]

- 18. What are the side effects of Mivacurium Chloride? [synapse.patsnap.com]

Prepared for Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Mivacurium Isomers

Abstract

Mivacurium chloride is a short-acting, non-depolarizing neuromuscular blocking agent characterized by its unique metabolic profile.[1][2] Unlike many other neuromuscular blockers, mivacurium is a mixture of three distinct stereoisomers, each with its own pharmacokinetic and pharmacodynamic properties.[3][4][5] This guide provides a comprehensive technical overview of the individual isomers of mivacurium, detailing their structure, metabolism, and clinical significance. We will delve into the causal relationships between the isomeric composition and the drug's overall clinical profile, offering field-proven insights for researchers and drug development professionals.

Isomeric Composition of Mivacurium

Mivacurium is not a single molecular entity but a mixture of three stereoisomers: the trans-trans, cis-trans, and cis-cis isomers.[5][6] The typical composition of mivacurium chloride is approximately:

These isomers are structurally distinct and do not interconvert in vivo.[5] This fixed composition is critical to understanding the drug's overall behavior, as each isomer contributes differently to the neuromuscular blockade.

Caption: Isomeric composition of Mivacurium Chloride.

Pharmacokinetics of Mivacurium Isomers

The pharmacokinetic profile of mivacurium is fundamentally linked to the individual kinetics of its three isomers. The key to its short duration of action lies in its rapid metabolism by plasma cholinesterase (butyrylcholinesterase).[8][9][10]

Metabolism and Clearance

The trans-trans and cis-trans isomers are rapidly hydrolyzed by plasma cholinesterase, leading to high metabolic clearance and short elimination half-lives.[3] In contrast, the cis-cis isomer is a poor substrate for this enzyme, resulting in significantly lower clearance and a much longer half-life.[3] This differential metabolism is the primary determinant of the overall pharmacokinetic profile of mivacurium.

The clearance of the isomers is significantly correlated with plasma cholinesterase activity.[11][12] Conditions that reduce this enzyme's activity, such as severe liver disease or genetic variants of pseudocholinesterase, can significantly prolong the neuromuscular blockade produced by mivacurium.[2][11][12][13]

Caption: Metabolic pathway of mivacurium isomers.

Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for each mivacurium isomer in healthy adults.

| Parameter | Trans-trans Isomer | Cis-trans Isomer | Cis-cis Isomer |

| Clearance (mL/min/kg) | 63 - 70[3][6] | 95 - 138[6] | 2.1 - 5.7[6][14] |

| Elimination Half-Life (min) | 1.9 - 2.3[3][12] | 1.5 - 1.8[3][12] | 50.3 - 52.9[3][12] |

| Volume of Distribution (L/kg) | 0.15[3] | 0.29[3] | 0.34[3] |

Note: Values are approximate and can vary based on the patient population and study methodology.

Pharmacodynamics of Mivacurium Isomers

The pharmacodynamic effects of mivacurium, including its potency, onset, and duration of action, are a composite of the individual actions of its isomers.

Potency

The trans-trans and cis-trans isomers are equipotent and are the primary contributors to the neuromuscular blockade observed with mivacurium.[3][5] The cis-cis isomer is significantly less potent, with approximately one-tenth the activity of the other two isomers.[4][5] Due to its low potency and relatively small proportion in the mixture, the cis-cis isomer does not contribute significantly to the clinical neuromuscular blockade.[3]

The average ED95 (the dose required to produce 95% suppression of the adductor pollicis muscle twitch response) for mivacurium is approximately 0.07 to 0.08 mg/kg in adults.[5][10]

Onset and Duration of Action

The onset of action for mivacurium is typically within 2 to 3.3 minutes.[1] The short duration of action is a hallmark of mivacurium and is directly attributable to the rapid hydrolysis of the potent trans-trans and cis-trans isomers.[3] The clinical duration of action is generally less than 30 minutes.[1]

Recovery from mivacurium-induced neuromuscular blockade is also rapid. The time for 25% recovery of twitch height is a key indicator of the duration of effect. In patients with normal liver function, this is approximately 18.7 minutes.[13] However, this can be significantly prolonged in patients with liver failure (57.2 minutes) due to reduced plasma cholinesterase activity.[13]

Experimental Protocols: Pharmacokinetic Analysis of Mivacurium Isomers

The determination of the pharmacokinetic parameters of the individual mivacurium isomers requires a robust and stereospecific analytical methodology.

Study Design and Sample Collection

-

Subject Recruitment: Enroll healthy adult volunteers or specific patient populations (e.g., those with hepatic or renal impairment).

-

Drug Administration: Administer a controlled intravenous bolus or infusion of mivacurium chloride.[6][15]

-

Blood Sampling: Collect arterial or venous blood samples at frequent, predefined intervals.[15] For rapidly metabolized isomers, intensive early sampling (e.g., every 10 seconds for the first 2 minutes) is crucial.[15]

-

Sample Processing: Immediately place blood samples into tubes containing an inhibitor of plasma cholinesterase (e.g., phospholine iodide) to prevent ex vivo degradation of mivacurium.[6] Separate plasma via centrifugation and store frozen until analysis.[6]

Analytical Methodology: Stereospecific HPLC

A stereospecific high-performance liquid chromatography (HPLC) method is essential for the simultaneous quantification of the three mivacurium isomers.[3][6][16]

-

Sample Preparation: Utilize solid-phase extraction to isolate the isomers from plasma and remove interfering endogenous substances.[16]

-

Chromatographic Separation: Employ a suitable HPLC column and mobile phase to achieve chromatographic separation of the trans-trans, cis-trans, and cis-cis isomers.

-

Detection: Use fluorometric detection, with excitation and emission wavelengths typically around 280 nm and 325 nm, respectively, to quantify the isomers.[16]

-

Data Analysis: Construct calibration curves to determine the concentration of each isomer in the plasma samples.[16] Use non-compartmental analysis to calculate pharmacokinetic parameters such as clearance, volume of distribution, and elimination half-life.[3]

Caption: Experimental workflow for pharmacokinetic analysis.

Clinical Implications and Future Directions

The distinct pharmacokinetic and pharmacodynamic profiles of the mivacurium isomers have significant clinical implications. The rapid clearance of the potent isomers provides a short duration of action, making mivacurium suitable for procedures of short to intermediate length.[2] However, the reliance on plasma cholinesterase for metabolism necessitates caution in patients with known or suspected deficiencies in this enzyme.

Future research may focus on the development of neuromuscular blocking agents with even more predictable and controllable offset of action, potentially through the design of single-isomer drugs with optimized metabolic pathways. A deeper understanding of the structure-activity relationships of the mivacurium isomers can inform the rational design of next-generation muscle relaxants.

References

-

S. J. G. Dodd, "Pharmacokinetics of the three isomers of mivacurium and pharmacodynamics of the chiral mixture in hepatic cirrhosis," British Journal of Anaesthesia, 1994. [Link]

-

J. F. Lien, "The pharmacokinetics and pharmacodynamics of the stereoisomers of mivacurium in patients receiving nitrous oxide/opioid/barbiturate anesthesia," Anesthesiology, 1995. [Link]

-

T. K. O. Eriksson, "Pharmacokinetics and pharmacodynamics of mivacurium in young adult and elderly patients," Anesthesiology, 1998. [Link]

-

J. M. K. H. Wierda, "Pharmacokinetics of mivacurium in normal patients and in those with hepatic or renal failure," British Journal of Anaesthesia, 1995. [Link]

-

S. J. G. Dodd, "Pharmacokinetics and pharmacodynamics of the three isomers of mivacurium in health, in end-stage renal failure and in patients with impaired renal function," British Journal of Anaesthesia, 1995. [Link]

-

S. I. Lugo, "Pharmacokinetics and pharmacodynamics of mivacurium stereoisomers in beagle dogs using twitch height and train-of-four response," Biopharmaceutics & Drug Disposition, 1998. [Link]

-

Wikipedia, "Mivacurium chloride," Wikipedia. [Link]

-

S. I. Lugo, "Rapid method for the quantitation of mivacurium isomers in human and dog plasma by using liquid chromatography with fluorescence detection: application to pharmacokinetic studies," Journal of Pharmaceutical and Biomedical Analysis, 1996. [Link]

-

S. J. G. Dodd, "Pharmacokinetics of the three isomers of mivacurium and pharmacodynamics of the chiral mixture in hepatic cirrhosis," British Journal of Anaesthesia, 1994. [Link]

-

J. F. Lien, "Pharmacokinetics of mivacurium isomers and their metabolites in healthy volunteers after intravenous bolus administration," Anesthesiology, 1997. [Link]

-

M. S. Mok, "The pharmacodynamics of mivacurium preceded by atracurium or cisatracurium in children," Anesthesia & Analgesia, 1999. [Link]

-

J. J. Savarese, "In vitro metabolism of mivacurium chloride (BW B1090U) and succinylcholine," Anesthesiology, 1988. [Link]

-

U.S. Food and Drug Administration, "MIVACRON® Injection (mivacurium chloride)," accessdata.fda.gov. [Link]

-

Dr.Oracle, "What drugs are hydrolyzed by pseudocholinesterase (also known as butyrylcholinesterase)?". [Link]

-

S. J. G. Dodd, "Pharmacokinetics of the three isomers of mivacurium and pharmacodynamics of the chiral mixture in hepatic cirrhosis†," BJA: British Journal of Anaesthesia, 1994. [Link]

-

Y. M. Wang, "Optimal dose of mivacurium for laser-assisted laryngeal microsurgery: a pharmacokinetic study using closed-loop target-controlled infusion," BMC Anesthesiology, 2023. [Link]

-

J. C. K. BEVAN, "Potency and time course of mivacurium block during sevoflurane, isoflurane and intravenous anesthesia," Canadian Journal of Anesthesia, 1997. [Link]

-

F. F. Foldes, "Pseudocholinesterase-mediated hydrolysis is superior to neostigmine for reversal of mivacurium-induced paralysis in vitro," Anesthesiology, 1997. [Link]

-

WikiAnesthesia, "Mivacurium," wikianesthesia.org. [Link]

-

J. J. Savarese, "The clinical neuromuscular pharmacology of mivacurium chloride (BW B1090U). A short-acting nondepolarizing ester neuromuscular blocking drug," Anesthesiology, 1988. [Link]

-

J. R. Kintz, "The identification of mivacurium and metabolites in biological samples," Journal of Analytical Toxicology, 2003. [Link]

-

precisionFDA, "MIVACURIUM," precision.fda.gov. [Link]

-

D. R. Cook, "Clinical pharmacology of mivacurium chloride: a review," Journal of Clinical Anesthesia, 1992. [Link]

-

D. M. Faulds, "Mivacurium. A review of its pharmacology and therapeutic potential in general anaesthesia," Drugs, 1992. [Link]

Sources

- 1. Mivacurium - WikiAnesthesia [wikianesthesia.org]

- 2. Mivacurium. A review of its pharmacology and therapeutic potential in general anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The pharmacokinetics and pharmacodynamics of the stereoisomers of mivacurium in patients receiving nitrous oxide/opioid/barbiturate anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mivacurium chloride - Wikipedia [en.wikipedia.org]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Pharmacokinetics and pharmacodynamics of mivacurium stereoisomers in beagle dogs using twitch height and train‐of‐four response | Semantic Scholar [semanticscholar.org]

- 8. In vitro metabolism of mivacurium chloride (BW B1090U) and succinylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. droracle.ai [droracle.ai]

- 10. Optimal dose of mivacurium for laser-assisted laryngeal microsurgery: a pharmacokinetic study using closed-loop target-controlled infusion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of the three isomers of mivacurium and pharmacodynamics of the chiral mixture in hepatic cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Pharmacokinetics of mivacurium in normal patients and in those with hepatic or renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics and pharmacodynamics of the three isomers of mivacurium in health, in end-stage renal failure and in patients with impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics of mivacurium isomers and their metabolites in healthy volunteers after intravenous bolus administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Rapid method for the quantitation of mivacurium isomers in human and dog plasma by using liquid chromatography with fluorescence detection: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereoisomers of Mivacurium and Their Relative Potencies

This guide provides a comprehensive technical overview of the stereoisomers of mivacurium, a non-depolarizing neuromuscular blocking agent. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the chemical properties, pharmacological activities, and clinical implications of mivacurium's isomeric composition.

Executive Summary

Mivacurium chloride is a short-acting neuromuscular blocking agent utilized in anesthesia to facilitate tracheal intubation and provide skeletal muscle relaxation.[1] It is not a single molecular entity but a mixture of three distinct stereoisomers. This guide elucidates the structural nuances of these isomers, quantifies their relative potencies, and explores the pharmacological rationale behind their differing activities. A detailed experimental protocol for the evaluation of neuromuscular blockade is also provided, grounding the discussion in practical, verifiable methodology.

The Stereochemistry of Mivacurium: A Tale of Three Isomers

Mivacurium's molecular structure contains multiple chiral centers, leading to the potential for numerous stereoisomers.[2] However, the commercially available formulation is a specific mixture of three principal stereoisomers: the (E)-trans-trans, (E)-cis-trans, and (E)-cis-cis isomers.[1][2] The designation of "cis" and "trans" refers to the relative orientation of the substituents on the tetrahydroisoquinolinium rings.[3]

The typical composition of mivacurium chloride is as follows:

This isomeric distribution is a critical determinant of the drug's overall pharmacological profile.

Relative Potencies and Pharmacological Profiles of Mivacurium Stereoisomers

The three stereoisomers of mivacurium exhibit markedly different neuromuscular blocking potencies. The trans-trans and cis-trans isomers are considered the most active components, while the cis-cis isomer is significantly less potent.[3][5][6]

| Stereoisomer | Typical Percentage in Mixture | Relative Neuromuscular Blocking Potency | Elimination Half-Life (approx.) |

| (E)-trans-trans | 52-62%[4] | High (equipotent with cis-trans isomer)[3][5] | 1.9 minutes[4][5] |

| (E)-cis-trans | 34-40%[4] | High (equipotent with trans-trans isomer)[3][5] | 1.8 minutes[4][5] |

| (E)-cis-cis | 4-8%[4] | Low (approx. 1/10th to 1/13th of the other two)[2][3][5] | 52.9 minutes[4][5] |

The profound difference in potency is primarily attributed to the stereospecificity of the interaction with the nicotinic acetylcholine receptors at the neuromuscular junction.[2] The trans-trans and cis-trans isomers possess a molecular geometry that allows for optimal binding to the receptor, leading to effective antagonism of acetylcholine and subsequent muscle relaxation.[6] In contrast, the cis-cis isomer's conformation is less complementary to the receptor binding site, resulting in a significantly weaker blocking effect.[2]

The Role of Plasma Cholinesterase in Isomer-Specific Pharmacokinetics

A key feature of mivacurium is its rapid hydrolysis by plasma cholinesterase, which accounts for its short duration of action.[2][7] This enzymatic degradation is also stereoselective. The highly potent trans-trans and cis-trans isomers are rapidly metabolized, with in vitro half-lives of less than two minutes.[5] This rapid clearance is consistent with the short clinical duration of mivacurium's neuromuscular blockade.[5]

Conversely, the cis-cis isomer is a poor substrate for plasma cholinesterase, resulting in a much longer elimination half-life of approximately 53 minutes.[4][5] Despite its persistence in the plasma, the low intrinsic potency of the cis-cis isomer means it contributes minimally to the overall neuromuscular block.[5]

The following diagram illustrates the relationship between the stereoisomers of mivacurium and their key pharmacological properties.

Caption: Relationship between mivacurium stereoisomers and their potencies.

Experimental Protocol for Assessing Neuromuscular Blockade

The determination of the relative potencies of mivacurium's stereoisomers relies on precise and standardized methods for quantifying neuromuscular function. The following protocol outlines a typical experimental workflow for such an assessment in a clinical research setting.

Patient Selection and Preparation

-

Inclusion Criteria: ASA physical status 1 or 2 adult patients scheduled for elective surgery under general anesthesia.[5]

-

Exclusion Criteria: Patients with known neuromuscular diseases, allergies to neuromuscular blocking agents, or atypical plasma cholinesterase activity.

-

Anesthesia: A standardized anesthetic regimen is employed, such as nitrous oxide/oxygen/fentanyl anesthesia, to minimize confounding effects on neuromuscular function.[5]

Neuromuscular Function Monitoring

-

Stimulation: The ulnar nerve is stimulated at the wrist using a peripheral nerve stimulator.

-

Measurement: The evoked mechanical response (twitch height) of the adductor pollicis muscle is quantified using a mechanomyograph or acceleromyograph.[5]

-

Stimulation Pattern: A train-of-four (TOF) stimulation pattern is typically used, consisting of four supramaximal stimuli delivered at a frequency of 2 Hz every 12-15 seconds. The ratio of the fourth twitch height to the first (T4/T1 ratio) is a sensitive measure of non-depolarizing neuromuscular blockade.

Drug Administration and Data Collection

-

Dosage: The individual stereoisomers or the mivacurium mixture are administered intravenously as a bolus dose or a continuous infusion.[5]

-

Data Recording: The twitch height and TOF ratio are continuously recorded throughout the experiment.

-

Pharmacokinetic Sampling: Venous blood samples are drawn at predetermined intervals to measure the plasma concentrations of each stereoisomer using a stereospecific high-performance liquid chromatographic (HPLC) method.[5]

Data Analysis

-

Pharmacodynamic Parameters: The onset of action, duration of action, and recovery indices (e.g., time from 25% to 75% recovery of twitch height) are calculated from the neuromuscular function data.[5]

-

Pharmacokinetic Parameters: The plasma concentration-time data for each isomer are used to determine pharmacokinetic parameters such as clearance, volume of distribution, and elimination half-life using non-compartmental analysis.[5]

-

Potency Determination: The dose-response relationship for each isomer is established to determine the effective dose required to produce a 95% depression of the first twitch of the TOF (ED95).

The following diagram illustrates the experimental workflow for assessing the neuromuscular blocking effects of mivacurium stereoisomers.

Caption: Experimental workflow for assessing mivacurium stereoisomer potency.

Conclusion

The neuromuscular blocking agent mivacurium is a well-defined mixture of three stereoisomers with distinct pharmacological properties. The high potency and rapid metabolism of the (E)-trans-trans and (E)-cis-trans isomers are the primary determinants of mivacurium's clinical efficacy and short duration of action. The (E)-cis-cis isomer, due to its low potency and slow metabolism, has a negligible clinical effect. A thorough understanding of the stereochemistry and differential pharmacology of mivacurium's isomers is essential for its safe and effective use in clinical practice and for guiding future drug development in the field of neuromuscular blocking agents.

References

-

Wikipedia. Mivacurium chloride. [Link]

-

Lien, C. A., Belmont, M. R., Abalos, A., Eppich, L., Quessy, S., & Savarese, J. J. (1995). The pharmacokinetics and pharmacodynamics of the stereoisomers of mivacurium in patients receiving nitrous oxide/opioid/barbiturate anesthesia. Anesthesiology, 82(6), 1331–1339. [Link]

-

Irlbeck, M., Pirzer, K., Ziegleder, G., & Fink, H. (2005). Neuromuscular block and relative concentrations of mivacurium isomers under isoflurane versus propofol anaesthesia. European Journal of Anaesthesiology, 22(7), 517–523. [Link]

-

Grokipedia. Mivacurium chloride. [Link]

- Tuba, Z., & Maho, S. (2011). Process for the preparation of mivacurium chloride.

-

WikiAnesthesia. Mivacurium. [Link]

-

De Wolf, A. M., Freeman, J. A., Scott, V. L., & Hart, A. T. (1994). Pharmacokinetics of the three isomers of mivacurium and pharmacodynamics of the chiral mixture in hepatic cirrhosis. British Journal of Anaesthesia, 73(5), 613–618. [Link]

-

Patel, S. S., Savarese, J. J., & Wastila, W. B. (1997). Neuromuscular blocking activity of bis-4-benzyltetrahydroisoquinolinium esters in the cat. European Journal of Pharmaceutical Sciences, 5(5), 253–266. [Link]

-

Vilhanová, B., Matoušek, V., Václavík, J., & Kacer, P. (2018). Structure of Mivacurium chloride. ResearchGate. [Link]

-

D'Cunha, R., S. S., S., & Murali, K. (1998). Pharmacokinetics and pharmacodynamics of mivacurium stereoisomers in beagle dogs using twitch height and train-of-four response. Journal of Veterinary Pharmacology and Therapeutics, 21(5), 384–390. [Link]

-

Phillips, B. J., Hunter, J. M., & Jones, R. S. (1995). Pharmacokinetics and pharmacodynamics of the three isomers of mivacurium in health, in end-stage renal failure and in patients with impaired renal function. British Journal of Anaesthesia, 75(1), 31–36. [Link]

-

Cook, D. R., Freeman, J. A., Lai, A. A., & Stiller, R. L. (1994). Pharmacokinetics of mivacurium in normal patients and in those with hepatic or renal failure. British Journal of Anaesthesia, 72(2), 145–150. [Link]

-

Savarese, J. J., Ali, H. H., & Basta, S. J. (1988). The clinical neuromuscular pharmacology of mivacurium chloride (BW B1090U). A short-acting nondepolarizing ester neuromuscular blocking drug. Anesthesiology, 68(5), 723–732. [Link]

-

Chen, Y., Liu, J., & Zhang, Y. (2022). Optimal dose of mivacurium for laser-assisted laryngeal microsurgery: a pharmacokinetic study using closed-loop target-controlled infusion. BMC Anesthesiology, 22(1), 273. [Link]

-

Frampton, J. E., & McTavish, D. (1993). Mivacurium. A review of its pharmacology and therapeutic potential in general anaesthesia. Drugs, 45(6), 1066–1089. [Link]

-

Chiralpedia. Part 6: Resolution of Enantiomers. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Mivacurium chloride - Wikipedia [en.wikipedia.org]

- 3. US7872137B2 - Process for the preparation of mivacurium chloride - Google Patents [patents.google.com]

- 4. Neuromuscular block and relative concentrations of mivacurium isomers under isoflurane versus propofol anaesthesia | European Journal of Anaesthesiology | Cambridge Core [cambridge.org]

- 5. The pharmacokinetics and pharmacodynamics of the stereoisomers of mivacurium in patients receiving nitrous oxide/opioid/barbiturate anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mivacurium - WikiAnesthesia [wikianesthesia.org]

- 7. Mivacurium. A review of its pharmacology and therapeutic potential in general anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Laboratory Synthesis of Mivacurium Chloride

This guide provides a comprehensive overview of the laboratory-scale synthesis of mivacurium chloride, a short-acting, non-depolarizing neuromuscular blocking agent. The narrative is structured to provide not only a procedural methodology but also the underlying scientific rationale for key synthetic choices, reflecting field-proven insights for researchers and drug development professionals. Mivacurium chloride is a complex symmetrical molecule existing as a mixture of three stereoisomers, a factor that presents unique challenges and considerations throughout its synthesis.[1][2]

The synthetic strategy is logically dissected into three core stages:

-

Synthesis and Chiral Resolution of the Key Isoquinolinium Precursor: The formation of the optically pure (R)-tetrahydroisoquinolinium alcohol, which constitutes the two "head" units of the final molecule.

-

Preparation of the Dicarboxylic Acid Linker: The synthesis of the (E)-4-octene-1,8-dioyl dichloride, which acts as the central bridge.

-

Final Coupling and Purification: The esterification reaction to assemble the final molecule, followed by a critical, multi-step purification process to achieve pharmaceutical-grade purity.

Part 1: Synthesis of the N-3-Hydroxypropyl-1-(R)-5'-methoxylaudanosinium Chloride Precursor

The synthesis of the chiral quaternary ammonium alcohol is the most intricate part of the overall process, demanding precise control over stereochemistry. The journey begins with the construction of the racemic tetrahydropapaverine backbone, followed by chiral resolution and subsequent functionalization.

Formation of Racemic Tetrahydropapaverine

The foundational isoquinoline structure is typically assembled via a one-pot process from commercially available starting materials: 2-(3,4-dimethoxyphenyl)ethanamine and 3,4-dimethoxybenzeneacetic acid.[3] This approach, a variation of the Bischler-Napieralski reaction, involves a condensation and subsequent cyclization and reduction to form the racemic tetrahydropapaverine base.

-

Causality of Experimental Choices: The one-pot methodology is favored for its efficiency, reducing the need for isolation of intermediates and thereby improving overall yield and process economy. The selection of these specific starting materials directly builds the core structure with the required methoxy substitutions on both aromatic rings.

Chiral Resolution of (R,S)-Tetrahydropapaverine

Since the desired biological activity of mivacurium resides in isomers derived from the (R)-configured precursor, separating the enantiomers is a critical, yield-defining step.[2] This is achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by fractional crystallization.

-

Expertise & Experience: While various resolving agents can be used, N-acetyl-D-phenylalanine has proven effective.[3][4] The key to a successful resolution is the differential solubility of the two diastereomeric salts in a chosen solvent system, such as acetonitrile. The free base of the desired (R)-enantiomer is then liberated by treatment with a base. An alternative and highly effective method involves using dibenzoyl tartrate, which can improve resolution yields significantly.[5]

Experimental Protocol: Chiral Resolution

-

Dissolve racemic tetrahydropapaverine base in acetonitrile and heat the solution (e.g., to 70 °C).[4]

-

Slowly add a solution of the resolving agent (e.g., N-acetyl-D-phenylalanine or dibenzoyl tartrate) in the same solvent.[4][5]

-

Allow the mixture to stir at an elevated temperature for 30-60 minutes to ensure complete salt formation.

-

Gradually cool the solution to room temperature and then chill further (e.g., 4 °C) for an extended period (12-24 hours) to facilitate the crystallization of the less soluble diastereomeric salt.[4]

-

Collect the crystals by filtration.

-

Liberate the free (R)-tetrahydropapaverine base by dissolving the salt in water and adjusting the pH with a suitable base (e.g., ammonia), followed by extraction with an organic solvent like toluene.[4]

Quaternization to Form the Quaternary Ammonium Alcohol

The resolved (R)-isomer undergoes quaternization to introduce the N-methyl group and the N-3-hydroxypropyl side chain. An optimized and efficient modern approach avoids the use of harsher reagents like 3-chloropropanol by employing 1,3-propylene glycol cyclic sulfate.[5] This method proceeds via nucleophilic substitution and subsequent hydrolysis to yield the target quaternary ammonium alcohol, N-3-hydroxypropyl-1-(R)-5'-methoxylaudanosinium chloride.

-

Trustworthiness of Protocol: This method is self-validating as it circumvents the formation of polymeric impurities often encountered with reagents like 3-chloropropanol, simplifying the purification process by eliminating the need for column chromatography at this stage.[5]

| Parameter | Value/Condition | Source |

| Starting Material | (R)-5'-methoxylaudanosine dibenzoyl tartrate | [5] |

| Reagent | 1,3-propylene glycol cyclic sulfate | [5] |

| Conditions | Alkaline, nucleophilic substitution followed by hydrolysis | [5] |

| Advantage | Eliminates polymer impurities, simplifies purification | [5] |

Part 2: Synthesis of the (E)-4-Octene-1,8-dioyl Dichloride Linker

The central linker is a C8 dicarboxylic acid with a trans double bond at its center. Its synthesis and conversion to the more reactive diacyl chloride derivative is a straightforward but crucial step.

Preparation of (E)-4-Octene-1,8-dioic Acid

This dioic acid can be prepared through various synthetic routes, including metathesis reactions.[6] For laboratory purposes, it is often commercially available.

Conversion to Diacyl Chloride

The dicarboxylic acid is activated for the final esterification by converting it to the diacyl chloride. This is a standard organic transformation accomplished using an excess of a chlorinating agent, most commonly thionyl chloride (SOCl₂).[2][7]

-

Causality of Experimental Choices: The acyl chloride is significantly more electrophilic than the corresponding carboxylic acid, allowing the esterification with the tertiary alcohol of the isoquinolinium precursor to proceed under mild conditions without requiring a catalyst.

Experimental Protocol: Acyl Chloride Formation

-

Suspend or dissolve (E)-4-octene-1,8-dioic acid in an excess of thionyl chloride.

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete (cessation of HCl and SO₂ gas evolution).[2][7]

-

Remove the excess thionyl chloride by distillation under vacuum.

-

The resulting crude (E)-4-octene-1,8-dioic acid dichloride is typically used directly in the next step after being dissolved in a suitable anhydrous solvent like dichloromethane.[2][7]

Part 3: Final Coupling and Purification

This final stage involves the assembly of the molecule through a double esterification, followed by a rigorous purification protocol to isolate the three clinically relevant stereoisomers from reaction byproducts and starting materials.

The Coupling Reaction: Esterification

The core of the synthesis is the coupling of two equivalents of the chiral precursor, N-3-hydroxypropyl-1-(R)-5'-methoxylaudanosinium chloride, with one equivalent of the (E)-4-octene-1,8-dioyl dichloride linker.[7][8]

-

Expertise & Experience: The reaction is typically performed in an anhydrous aprotic solvent, such as dichloromethane, under an inert atmosphere (e.g., nitrogen) to prevent hydrolysis of the highly reactive acyl chloride.[8] An alternative "green chemistry" approach avoids the use of thionyl chloride by employing a coupling agent like dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-dimethylaminopyridine (DMAP) to directly couple the dicarboxylic acid with the alcohol precursor.[8] This method, while potentially offering a better safety profile, requires careful removal of the dicyclohexylurea (DCU) byproduct.

Purification of Mivacurium Chloride

The purification of mivacurium chloride is notoriously difficult due to the product's tendency to form a gummy, amorphous solid that is challenging to handle.[2][7] A multi-step process is required to achieve the high purity (>97.5%) demanded for pharmaceutical use.[7]

Experimental Protocol: Purification

-

Initial Workup: After the coupling reaction, the solvent (e.g., dichloromethane) is evaporated to yield the crude, amorphous product.[7]

-

Solvent Washing: The crude gummy solid is washed repeatedly with a solvent in which the product has low solubility but impurities are soluble, such as warm 2-butanone or methyl ethyl ketone.[2][7] This step removes a significant portion of unreacted starting materials and byproducts.

-

Aqueous Extraction: The washed product is dissolved in water. This aqueous solution is then washed with an organic solvent to remove any remaining organic-soluble impurities.[7]

-

Resin Treatment: The aqueous solution is treated with a nonionic polymeric adsorbent resin, such as Amberlite XAD-4.[2][7] The resin is stirred with the solution for a set period and then removed by filtration. This step is highly effective at removing specific impurities, including the "acid ester" byproduct.[7]

-

Final Isolation: The purified aqueous solution is freeze-dried (lyophilized) to obtain the final product as a white to off-white amorphous solid.[7][8]

Characterization and Analysis

The final product is a mixture of three key stereoisomers: trans-trans, cis-trans, and cis-cis. High-Performance Liquid Chromatography (HPLC) is the definitive analytical technique for assessing both the overall purity and the specific ratio of these isomers.[7]

| Isomer | Typical Percentage in Final Mixture | Neuromuscular Blocking Potency | Source |

| (E)-trans-trans | ~56-58% | High | [1][7] |

| (E)-cis-trans | ~34-36% | High | [1][7] |

| (E)-cis-cis | ~5-7% | ~1/10th of other isomers | [1][7] |

An optimized synthesis process can achieve a total yield of around 17% and a final purity exceeding 99.5%.[5][8] The final product's identity is confirmed using standard spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

References

- GUO Shuqian, ZHU Shiguo, SUN Xiaolei, ZHANG Naihua, ZHANG Guimin. (2025). Optimized Synthetic Process of Mivacurium Chloride. Chinese Journal of Pharmaceuticals, 56(7): 863.

- G. G. Gallo, et al. (2011). Process for the preparation of mivacurium chloride. U.S.

- S. R. L. Gantla, et al. (2013). A process for preparation of mivacurium chloride.

-

Peng, P., et al. (2022). Practical Process for synthesizing R-Tetrahydropapaverine─A Key Intermediate of Cisatracurium Besylate (Nimbex). Organic Process Research & Development. [Link]

-

Wikipedia. (n.d.). Mivacurium chloride. Wikipedia. [Link]

- G. G. Gallo, et al. (2007). Process for the preparation of mivacurium chloride. U.S.

- A. M. De, et al. (2014). Method of manufacture of octanedioic acid, precursors, and derivatives.

Sources

- 1. Mivacurium chloride - Wikipedia [en.wikipedia.org]

- 2. US20070293534A1 - Process for the preparation of mivacurium chloride - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. R-tetrahydropapaverine HCl synthesis - chemicalbook [chemicalbook.com]

- 5. 404 [m.researching.cn]

- 6. WO2014150384A1 - Method of manufacture of octanedioic acid, precursors, and derivatives - Google Patents [patents.google.com]

- 7. US7872137B2 - Process for the preparation of mivacurium chloride - Google Patents [patents.google.com]

- 8. WO2013021398A2 - A process for preparation of mivacurium chloride - Google Patents [patents.google.com]

Foundational Research on Benzylisoquinolinium Compounds: A Technical Guide for Drug Discovery and Development

This guide provides an in-depth exploration of the foundational research surrounding benzylisoquinolinium compounds. It is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven methodologies. Our focus is on the core synthesis, structure-activity relationships (SAR), pharmacological properties, and key experimental protocols that underpin the investigation of this versatile chemical scaffold.

The Benzylisoquinolinium Scaffold: A Privileged Structure in Medicinal Chemistry

The benzylisoquinolinium core is a prominent heterocyclic motif found in a vast array of naturally occurring alkaloids and synthetic molecules of significant pharmacological importance. Its rigid, yet adaptable, structure has made it a cornerstone in the development of therapeutics ranging from neuromuscular blocking agents to antimicrobial and anticancer drugs. Understanding the fundamental chemistry and biology of this scaffold is paramount for its successful exploitation in modern drug discovery.

The core structure consists of an isoquinoline ring system linked to a benzyl group, typically at the C1 position. The quaternary nitrogen atom of the isoquinolinium ring imparts a permanent positive charge, a key feature influencing its biological activity, particularly its interaction with anionic sites on biological macromolecules.

Core Synthesis Strategies: Building the Benzylisoquinolinium Framework

The construction of the benzylisoquinolinium scaffold is primarily achieved through two classical and highly effective cyclization reactions: the Bischler-Napieralski reaction and the Pictet-Spengler reaction. The choice between these methods often depends on the desired substitution pattern and the availability of starting materials.

The Bischler-Napieralski Reaction

This reaction involves the acid-catalyzed cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline, which can then be oxidized to the corresponding isoquinoline. Subsequent N-alkylation with a benzyl halide yields the target benzylisoquinolinium compound.

Mechanism of the Bischler-Napieralski Reaction:

The reaction proceeds through an intramolecular electrophilic aromatic substitution. The amide is first activated by a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), to form a reactive nitrilium ion intermediate. This electrophile then undergoes cyclization onto the electron-rich aromatic ring, followed by elimination to yield the dihydroisoquinoline.

Caption: Workflow of the Bischler-Napieralski reaction.

Experimental Protocol: Synthesis of a 3,4-Dihydroisoquinoline Intermediate

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the desired β-arylethylamide (1.0 eq) in a suitable anhydrous solvent, such as toluene or acetonitrile.

-

Addition of Dehydrating Agent: Slowly add phosphorus oxychloride (POCl₃) (1.5 - 2.0 eq) to the solution at 0 °C.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Basify the aqueous solution with a concentrated ammonium hydroxide solution to a pH of 9-10.

-

Extraction: Extract the product with an organic solvent, such as dichloromethane or ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline. This method is particularly useful for the synthesis of 1-substituted tetrahydroisoquinolines.

Mechanism of the Pictet-Spengler Reaction:

The reaction begins with the formation of a Schiff base (iminium ion) from the amine and the carbonyl compound. The subsequent intramolecular electrophilic attack of the iminium ion on the aromatic ring leads to the formation of the tetrahydroisoquinoline ring system.

Caption: Workflow of the Pictet-Spengler reaction.

Experimental Protocol: Synthesis of a Tetrahydroisoquinoline Intermediate

-

Reactant Preparation: Dissolve the β-arylethylamine (1.0 eq) and the aldehyde or ketone (1.1 eq) in a suitable solvent, such as methanol or a mixture of methanol and water.

-

Acid Catalysis: Add a catalytic amount of a protic acid, such as hydrochloric acid or trifluoroacetic acid.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC until the starting materials are consumed.

-

Work-up: Remove the solvent under reduced pressure. Dissolve the residue in water and basify with a saturated sodium bicarbonate solution.

-

Extraction: Extract the product with an organic solvent.

-

Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization.

Structure-Activity Relationships (SAR): Tailoring Benzylisoquinolinium Compounds for Specific Biological Targets

The biological activity of benzylisoquinolinium compounds can be finely tuned by modifying their chemical structure. Understanding the SAR is crucial for designing potent and selective agents for various therapeutic applications.

Anticancer Activity

Benzylisoquinolinium derivatives have shown promising anticancer activity against a range of cancer cell lines. Key structural features influencing their cytotoxicity include:

-

Substitution on the Benzyl Ring: The position and nature of substituents on the benzyl ring significantly impact anticancer potency. Electron-withdrawing groups, such as halogens or nitro groups, often enhance activity.

-

The Isoquinoline Ring System: Modifications to the isoquinoline core, including the introduction of substituents or the formation of fused ring systems, can modulate activity and selectivity.

-

The Linker between the Rings: The nature and length of the linker connecting the isoquinoline and benzyl moieties can influence the overall conformation and binding affinity of the compound to its biological target.

| Compound | R1 (Isoquinoline) | R2 (Benzyl) | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | H | H | A549 (Lung) | >100 | [1] |

| 2 | H | 4-Cl | A549 (Lung) | 15.2 | [1] |

| 3 | H | 4-NO₂ | A549 (Lung) | 8.5 | [1] |

| 4 | 6,7-di-OCH₃ | 3,4-di-OCH₃ | MCF-7 (Breast) | 25.6 | [2] |

| 5 | 6,7-di-OCH₃ | 3,4,5-tri-OCH₃ | MCF-7 (Breast) | 12.1 | [2] |

Antimicrobial Activity

The quaternary nitrogen of the benzylisoquinolinium scaffold is a key determinant of its antimicrobial properties, facilitating interactions with the negatively charged components of microbial cell membranes. Important SAR observations include:

-

Lipophilicity: A balance between hydrophilicity and lipophilicity is crucial for antimicrobial activity. Increased lipophilicity, often achieved by introducing long alkyl chains, can enhance membrane disruption.

-

Quaternary Ammonium Group: The presence of the quaternary ammonium group is generally essential for activity.

-

Aromatic System: The extended aromatic system of the benzylisoquinoline core contributes to interactions with microbial targets.

| Compound | R1 (Alkyl Chain on N) | R2 (Benzyl) | Organism | MIC (µg/mL) | Reference |

| 6 | CH₃ | H | S. aureus | 64 | [3] |

| 7 | C₈H₁₇ | H | S. aureus | 8 | [4] |

| 8 | C₁₂H₂₅ | H | S. aureus | 2 | [4] |

| 9 | CH₃ | 4-Cl | C. albicans | 32 | [5] |

| 10 | CH₃ | 4-F | C. albicans | 16 | [5] |

Pharmacological Properties and Mechanism of Action

The pharmacological effects of benzylisoquinolinium compounds are diverse and depend on their specific structural features.

Neuromuscular Blocking Agents

Certain bis-benzylisoquinolinium compounds, such as atracurium and cisatracurium, are clinically used as neuromuscular blocking agents. They act as competitive antagonists of acetylcholine at the nicotinic receptors on the motor endplate, leading to muscle relaxation. Their metabolism is organ-independent, relying on Hofmann elimination and ester hydrolysis in the plasma, which is a significant clinical advantage.

Anticancer Mechanism of Action

The anticancer effects of benzylisoquinolinium compounds are often multifactorial and can involve the following mechanisms:

-

Induction of Apoptosis: Many derivatives induce programmed cell death by modulating the expression of pro- and anti-apoptotic proteins and activating caspase cascades.

-

Cell Cycle Arrest: They can arrest the cell cycle at different phases, preventing cancer cell proliferation.

-

Inhibition of Topoisomerases: Some compounds can inhibit topoisomerase enzymes, leading to DNA damage and cell death.

-

Targeting Signaling Pathways: Benzylisoquinolinium compounds can interfere with key signaling pathways involved in cancer cell growth and survival, such as the PI3K/Akt and MAPK pathways.[6]

Caption: Antimicrobial mechanism of action of benzylisoquinolinium compounds.

Key Experimental Protocols for Evaluation

Rigorous and standardized experimental protocols are essential for the accurate evaluation of the biological activity of newly synthesized benzylisoquinolinium compounds.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the benzylisoquinolinium compound and incubate for 24-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

-

Compound Preparation: Prepare a stock solution of the benzylisoquinolinium compound in a suitable solvent (e.g., DMSO) and make serial two-fold dilutions in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37 °C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Purification and Characterization of Benzylisoquinolinium Compounds

The purity and structural integrity of synthesized compounds must be rigorously confirmed before biological evaluation.

Purification Techniques

-

Recrystallization: This is a common method for purifying solid organic compounds. The crude product is dissolved in a hot solvent, and as the solution cools, the pure compound crystallizes out, leaving impurities in the solution. [7]* Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) as a mobile phase is passed through the column. [8]

Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the compound by providing information about the chemical environment of the hydrogen and carbon atoms.

-

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound and can also be used for purification on a preparative scale.

Conclusion and Future Directions

The benzylisoquinolinium scaffold continues to be a rich source of inspiration for the development of novel therapeutic agents. The synthetic versatility of this core structure, coupled with the ability to fine-tune its pharmacological properties through systematic structural modifications, ensures its continued relevance in medicinal chemistry. Future research will likely focus on the development of more selective and potent anticancer and antimicrobial agents with improved pharmacokinetic profiles. The exploration of novel biological targets and the use of advanced drug delivery systems will further expand the therapeutic potential of this remarkable class of compounds.

References

-

University of California, Los Angeles. Recrystallization. ([Link])

-

University of Colorado Boulder. Recrystallization. ([Link])

-

Al-Bayati, F. A. (2021). Experimental No. (4) Recrystallization Recrystallization. ResearchGate. ([Link])

-

University of South Carolina. Isolation and Purification of Organic Compounds Recrystallization (Expt #3). ([Link])

-

University of Massachusetts Lowell. Recrystallization. ([Link])

-

Caballero, J., et al. (2008). Quantitative structure-activity relationships for a series of symmetrical bisquaternary anticancer compounds. Bioorganic & Medicinal Chemistry, 16(14), 6827-6834. ([Link])

-

CLSI. (2025). A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. CLSI. ([Link])

-

Microbiology Info. Broth Microdilution. ([Link])

-

World Organisation for Animal Health. (2025). Antimicrobial susceptibility testing (Broth microdilution method). ([Link])

-

Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. ([Link])

-

Lifeasible. Alkaloid Separation. ([Link])

-

Sorbead India. Isolation of Pyrrolizidine Alkaloids - Column Chromatography. ([Link])

-

Teledyne ISCO. (2012). Purification of Alkaloids. ([Link])

-

Microbe Online. (2013). Broth Dilution Method for MIC Determination. ([Link])

-

Journal of Chemical and Pharmaceutical Research. (2015). The extraction, separation and purification of alkaloids in the natural medicine. ([Link])

-

European Journal of Medicinal Chemistry. (2025). CD44-targeted N-benzyltetrahydroisoquinoline derivatives as anticancer agents with high tumor-to-normal cell selectivity. PubMed. ([Link])

-

Cheon, S. H., et al. (2001). Structure-activity Relationship Studies of Isoquinolinone Type Anticancer Agent. Archives of Pharmacal Research, 24(4), 276-280. ([Link])

-

University of Bath's research portal. (2025). CD44-targeted N-benzyltetrahydroisoquinoline derivatives as anticancer agents with high tumor-to-normal cell selectivity. ([Link])

-

ResearchGate. ADME properties computed for BQS 3a-o. ([Link])

-

Scribd. Alkaloid Extraction Techniques Guide. ([Link])

-

Journal of Medicinal Chemistry. (1993). Quantitative structure-antimicrobial activity relationship in 5 beta-cholanyl-24-benzylamine derivatives. PubMed. ([Link])

-

Kohanski, M. A., et al. (2007). A common mechanism of cellular death induced by bactericidal antibiotics. Cell, 130(5), 797-810. ([Link])

-

ResearchGate. Common mechanism of cell death induced by bactericidal antibiotics. ([Link])

-

Anti-Infective Agents. (2025). Quantitative Structure Activity Relationship Studies of Antimicrobial Compounds: A Review. ResearchGate. ([Link])

-

MDPI. (2022). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. ([Link])

-

Fàbrega, A., et al. (2013). How antibiotics kill bacteria: from targets to networks. Current Opinion in Microbiology, 16(5), 583-589. ([Link])

-

International Journal of Molecular Sciences. (2020). Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. ([Link])

-

Engelberg-Kulka, H., et al. (2009). Activation of a built-in bacterial programmed cell death system as a novel mechanism of action of some antibiotics. Communicative & Integrative Biology, 2(1), 60-62. ([Link])

-

Molecules. (2019). Structure-activity relationship of anticancer drug candidate quinones. ([Link])

-

ResearchGate. Quantitative Structure–Activity Relationships of Antimicrobial Compounds. ([Link])

-

Springer. Quantitative Structure-Activity Relationships of Antimicrobial Compounds. ([Link])

-

ResearchGate. Solubility and selected ADME properties a of the lead benzylNQ and representative aza-analogs. ([Link])

-

Frontiers in Pharmacology. (2022). Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products. ([Link])

-

MDPI. (2020). Molecular Targets of Natural Compounds with Anti-Cancer Properties. ([Link])

-

ResearchGate. Antibiotic-Induced Bacterial Cell Death: A “Radical” Way of Dying?. ([Link])

-

MDPI. (2018). Molecular Targets of Active Anticancer Compounds Derived from Marine Sources. ([Link])

-

Cancer Pharmacology Lab. New targeted anticancer agents. ([Link])

-

ResearchGate. (2025). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. ([Link])

-

Frontiers in Oncology. (2019). Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer. ([Link])

-

Kubinyi, H. (1995). Quantitative structure-activity relationships (QSAR) and molecular modelling in cancer research. Journal of Cancer Research and Clinical Oncology, 121(10), 579-586. ([Link])

-

MDPI. (2025). Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. ([Link])

-

IntechOpen. (2022). Quantitative structure–activity relationship-based computational approaches. ([Link])

-

MDPI. (2023). Application of Quantitative Structure-Activity Relationships in the Prediction of New Compounds with Anti-Leukemic Activity. ([Link])

-

ResearchGate. Cellular signaling pathways induced/inhibited by phytoconstituents in lung cancer. ([Link])

-

National Institutes of Health. (2023). Synthesis, Biological Activity, ADME and Molecular Docking Studies of Novel Ursolic Acid Derivatives as Potent Anticancer Agents. ([Link])

-

PubMed. (2022). Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products. ([Link])

-

Villar, A., et al. (1987). Antimicrobial Activity of Benzylisoquinoline Alkaloids. Pharmazie, 42(4), 248-250. ([Link])

-

Hocquemiller, R., et al. (1983). Antimicrobial activity of benzylisoquinoline alkaloids from Annona salzmanii D.C. Journal of Ethnopharmacology, 8(2), 235-238. ([Link])

-

National Institutes of Health. (2020). Antimicrobial Benzyltetrahydroisoquinoline-Derived Alkaloids from the Leaves of Doryphora aromatica. ([Link])

Sources

- 1. Structure-activity relationship studies of isoquinolinone type anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]